![molecular formula C22H23N3O2 B2430844 N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclohexanecarboxamide CAS No. 898420-12-7](/img/structure/B2430844.png)
N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclohexanecarboxamide” is a derivative of quinazolin-4(3H)-one . Quinazolinone derivatives are significant heterocyclic compounds due to their potential pharmaceutical and biological activities . They reveal various medicinal properties such as analgesic, anti-inflammatory, and anticancer activities, as well as antimicrobial activity .
Synthesis Analysis
A series of novel quinazolin-4(3H)-one derivatives were synthesized and characterized by FT-IR, 1H-NMR, mass spectroscopy, and bases of elemental analysis . The synthesis involved the coupling of appropriate acid chloride with anthranilic acid derivatives, followed by cyclization with acetic anhydride under reflux .
Molecular Structure Analysis
The molecular structure of “N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclohexanecarboxamide” was confirmed by single-crystal X-ray diffraction .
Chemical Reactions Analysis
The chemical reactions of quinazolinone derivatives involve the reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction of 4(3H)-quinazolinones with metal ions, Mannich reaction, cycloaddition reaction, and other reagents .
Physical And Chemical Properties Analysis
The physicochemical properties of the synthesized compounds were characterized by FT-IR, 1H-NMR, and mass spectroscopy . The chemical shifts were reported as parts per million (δ, ppm) using tetramethylsilane (TMS) as an internal standard .
Applications De Recherche Scientifique
Antimicrobial Properties
Several studies have explored the antimicrobial applications of compounds related to N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclohexanecarboxamide. For instance, Desai, Dodiya, and Shihora (2011) synthesized a series of compounds screened for antibacterial and antifungal activities, demonstrating potential antimicrobial properties Desai, A., Dodiya, A., & Shihora, P. N. (2011). A clubbed quinazolinone and 4-thiazolidinone as potential antimicrobial agents. Medicinal Chemistry Research, 21, 1577-1586. Similarly, Saravanan, Alagarsamy, and Prakash (2015) focused on synthesizing derivatives with the aim of developing potent antimicrobials, showing activity against a range of microorganisms Saravanan, G., Alagarsamy, V., & Prakash, C. R. (2015). Synthesis, characterization and in vitro antimicrobial activity of some 1-(substitutedbenzylidene)-4-(4-(2-(methyl/phenyl)-4-oxoquinazolin-3(4H)-yl)phenyl)semicarbazide derivatives. Journal of Saudi Chemical Society, 19, 3-11.
Synthesis and Characterization
The process of synthesizing and characterizing derivatives of N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclohexanecarboxamide has been a subject of research, indicating the compound's relevance in chemical synthesis. Elkholy and Morsy (2006) reported on the synthesis of tetrahydropyrimido quinoline derivatives, showcasing the compound's role in creating new chemical entities Elkholy, Y. M., & Morsy, M. A. (2006). Facile synthesis of 5, 6, 7, 8-tetrahydropyrimido [4, 5-b]-quinoline derivatives. Molecules, 11(11), 890-903.
Antitumor and Cytotoxic Studies
The potential antitumor and cytotoxic applications of related compounds have also been explored. Bavetsias et al. (2002) focused on the design and synthesis of water-soluble analogues of a quinazolin-4-one-based antitumor agent, aiming to increase aqueous solubility for better in vivo evaluation. This research indicates the compound's potential in developing novel antitumor treatments Bavetsias, V., Skelton, L., Yafai, F., Mitchell, F., Wilson, S. C., Allan, B., & Jackman, A. (2002). The design and synthesis of water-soluble analogues of CB30865, a quinazolin-4-one-based antitumor agent. Journal of Medicinal Chemistry, 45(17), 3692-3702.
Mécanisme D'action
The mechanism of action of quinazolinone derivatives is closely related to their ability to inhibit both isoforms of the enzyme cyclooxygenase (COX), also known as prostaglandin H2 (PGH2) synthase . The COX-1 isoform is mainly responsible for the synthesis of prostaglandins which exert cytoprotective effect in the gastrointestinal tract and control renal function in the kidneys, while the COX-2 isoform is selectively activated by pro-inflammatory stimuli and facilitates the release of prostaglandins involved in the inflammatory process .
Orientations Futures
The findings from the studies suggest that molecular hybridization is an effective tool for designing antifungal candidates . Moreover, pyrazolecarbamide derivatives bearing a quinazolinone fragment exhibited potential antifungal activity against R. solani . This indicates that there is potential for further optimization and development of these compounds into new antitubercular and anti-HIV agents .
Propriétés
IUPAC Name |
N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-15-23-20-13-6-5-12-19(20)22(27)25(15)18-11-7-10-17(14-18)24-21(26)16-8-3-2-4-9-16/h5-7,10-14,16H,2-4,8-9H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUXKQPWUNDSLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(Z)-(4-methoxyphenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B2430761.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-phenylbenzamide](/img/structure/B2430762.png)
![[4-(But-3-en-1-yl)phenyl]boronic acid](/img/structure/B2430763.png)
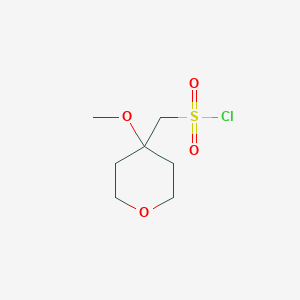
![4-(tert-butyl)-N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)benzenesulfonamide](/img/structure/B2430768.png)
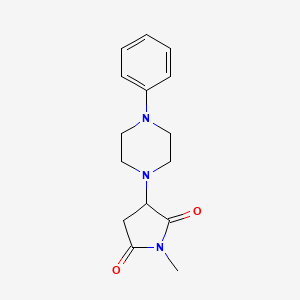

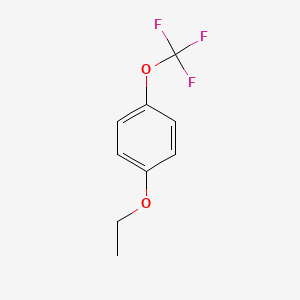
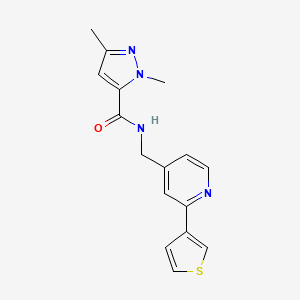

![N-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-8-yl]acetamide](/img/structure/B2430777.png)
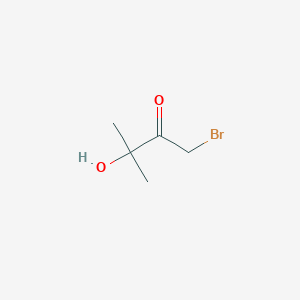

![3-[(1H-indazol-5-yl)carbamoyl]prop-2-enoic acid](/img/structure/B2430784.png)